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Compound of Interest

Compound Name: Benzofuran-2,3-dione

Cat. No.: B1329812

IUPAC Name: 1-Benzofuran-2,3-dione CAS Number: 4732-72-3

This technical guide provides a comprehensive overview of 1-benzofuran-2,3-dione, a
heterocyclic organic compound of interest to researchers, scientists, and drug development
professionals. The document details its physicochemical properties, synthesis, and reactivity,
with a focus on its potential biological activities.

Physicochemical Properties

1-Benzofuran-2,3-dione is a solid at room temperature. A summary of its key physicochemical
properties is presented in the table below.
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Property Value Reference
Molecular Formula CsHa0s3 [1]
Molecular Weight 148.11 g/mol [1]
Boiling Point 278.1 °C at 760 mmHg [2]
Melting Point <-18 °C (for 1-Benzofuran) [3]
Density 1.07 g/mL (for 1-Benzofuran) [3]
Water Solubility Insoluble [4]

Soluble in Dichloromethane.
o ) Miscible with benzene,
Solubility in Organic Solvents
petroleum ether, absolute

alcohol, and ether.

[4]115]

logP (o/w) 2.670 (for 1-Benzofuran)

[5]

Synthesis and Reactivity

The synthesis of the benzofuran core is a well-established area of organic chemistry, with

numerous methods available for the construction of this heterocyclic system. These

approaches often involve the cyclization of appropriately substituted phenols and alkynes or

other precursors.

General Synthetic Workflow for Benzofuran Derivatives

A generalized workflow for the synthesis of benzofuran derivatives often involves the coupling

of a substituted phenol with a suitable partner, followed by cyclization. This process allows for

the introduction of various functional groups onto the benzofuran scaffold, enabling the

exploration of structure-activity relationships.
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General synthetic workflow for benzofuran derivatives.

One common method for the synthesis of benzofuran derivatives is the Perkin reaction, which
involves the condensation of a salicylaldehyde with an aromatic acid anhydride. Other notable
methods include palladium-catalyzed coupling reactions and intramolecular Wittig reactions.
The Wittig reaction, for instance, is a versatile method for forming alkenes from aldehydes or
ketones and is applicable to the synthesis of certain benzofuran derivatives.

Experimental Protocol: General Wittig Reaction

The Wittig reaction is a powerful tool in organic synthesis for the creation of carbon-carbon
double bonds. The general steps involve the preparation of a phosphonium ylide, which then
reacts with a carbonyl compound.
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 Ylide Formation: A triphenylphosphine is reacted with an alkyl halide to form a phosphonium
salt. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride)
to generate the phosphonium ylide.

o Reaction with Carbonyl: The ylide is then reacted with an aldehyde or ketone. The
nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon.

o Betaine and Oxaphosphetane Formation: This initial attack forms a betaine intermediate,
which then cyclizes to form an oxaphosphetane.

o Alkene Formation: The oxaphosphetane intermediate collapses, yielding the desired alkene
and triphenylphosphine oxide as a byproduct.[2][6]

Biological Activity and Signaling Pathways

Benzofuran derivatives have garnered significant attention for their broad spectrum of
biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While
specific data for 1-benzofuran-2,3-dione is limited in the public domain, the benzofuran
scaffold is a key pharmacophore in numerous biologically active compounds.

Antimicrobial Activity

Various derivatives of benzofuran have demonstrated notable activity against a range of
bacterial and fungal strains. For instance, certain aza-benzofuran compounds exhibit moderate
antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus
aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 12.5 to 25 pug/mL.
[7] Other studies have reported MIC values as low as 6.25 pug/mL for some benzofuran amide
derivatives against both Gram-positive and Gram-negative bacteria.[8]

Anticancer Activity and Associated Signaling Pathways

The anticancer potential of benzofuran derivatives is a major area of research. These
compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell
lines. The mechanisms of action often involve the modulation of key signaling pathways.

A common mechanism by which benzofuran derivatives induce apoptosis is through the
activation of caspases, a family of cysteine proteases that play a central role in programmed
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cell death. The process can be initiated through the intrinsic (mitochondrial) or extrinsic (death
receptor) pathway. In the intrinsic pathway, cellular stress leads to the release of cytochrome ¢
from the mitochondria, which then binds to Apaf-1 to form the apoptosome. This complex
activates caspase-9, which in turn activates downstream effector caspases like caspase-3 and
caspase-7, leading to the execution of apoptosis.[9] Certain benzofuran derivatives have been
shown to increase the activity of caspases 3 and 7 in cancer cells.[9]
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Intrinsic apoptosis pathway involving caspase activation.
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The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK
(mitogen-activated protein kinase) signaling pathways are crucial regulators of inflammation
and cell survival. Aberrant activation of these pathways is implicated in various diseases,
including cancer. Some benzofuran derivatives have been found to exert their anti-
inflammatory and anticancer effects by inhibiting these pathways. For example, certain
derivatives can suppress the phosphorylation of key proteins in the MAPK pathway (such as
ERK, p38, and JNK) and inhibit the activation of the NF-kB pathway.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT
Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects
of chemical compounds on cancer cell lines.

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to
adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test
compound (e.g., a benzofuran derivative) and incubated for a specified period (e.g., 72
hours).

o MTT Addition: After the incubation period, MTT solution is added to each well and incubated
for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple
formazan product.

¢ Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to
dissolve the formazan crystals.

o Absorbance Measurement: The absorbance of the solution is measured at a specific
wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance
is directly proportional to the number of viable cells.

» |Cso Calculation: The half-maximal inhibitory concentration (ICso), which is the concentration
of the compound that inhibits cell growth by 50%, is calculated from the dose-response
curve.[7]
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Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are essential for the
structural elucidation of organic compounds. While a specific spectrum for 1-benzofuran-2,3-
dione is not readily available in public databases, representative 'H and 3C NMR data for the
parent benzofuran and its derivatives are well-documented.

For the parent 1-benzofuran, characteristic *H NMR signals appear in the aromatic region. The
protons on the furan ring typically resonate at distinct chemical shifts. In 13C NMR, the carbons
of the fused ring system give rise to a series of signals in the aromatic and olefinic regions.[11]
[12] The chemical shifts of the carbons in the heterocyclic ring are particularly informative for
structural confirmation.[13]

Conclusion

1-Benzofuran-2,3-dione is a member of the benzofuran class of compounds, which are of
significant interest due to their diverse biological activities. While specific research on the dione
itself is limited, the broader family of benzofuran derivatives has shown considerable promise in
the fields of medicinal chemistry and drug discovery, particularly as antimicrobial and
anticancer agents. Further investigation into the synthesis, reactivity, and biological properties
of 1-benzofuran-2,3-dione is warranted to explore its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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